3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine typically involves the alkylation of pyrazole derivatives. One common method is the methylation of pyrazole using methylating agents such as methyl iodide or methyl bromide.
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process involving the initial synthesis of pyrazole, followed by selective alkylation and amination reactions. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, where the isopropyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated reagents like isopropyl bromide or methyl iodide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology: It is studied for its interactions with various biological targets and its potential as a lead compound in drug discovery .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure allows for the design of novel therapeutic agents .
Industry: Industrially, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the catalytic site, thereby preventing substrate conversion .
Comparison with Similar Compounds
- 3,5-Dimethyl-1H-pyrazol-4-amine
- 1-Isopropyl-3,5-dimethyl-1H-pyrazole
- 3-Isopropyl-1-methyl-1H-pyrazol-4-amine
Comparison: Compared to similar compounds, 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine exhibits unique reactivity due to the presence of both isopropyl and methyl groups. These substituents influence its chemical behavior, making it more versatile in synthetic applications. Additionally, its structural features may enhance its biological activity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1,5-dimethyl-3-propan-2-ylpyrazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-5(2)8-7(9)6(3)11(4)10-8/h5H,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIWTQHYYRABGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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